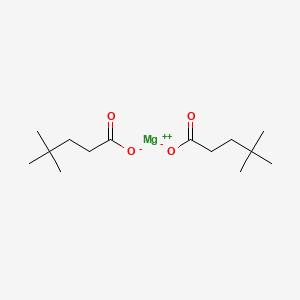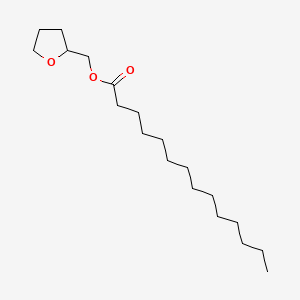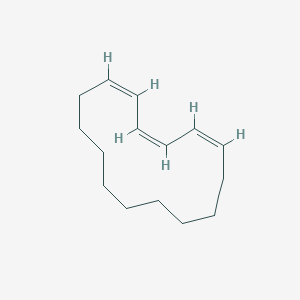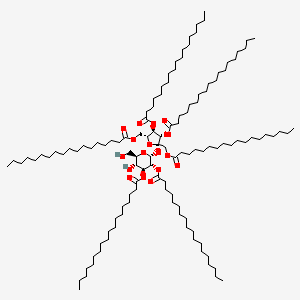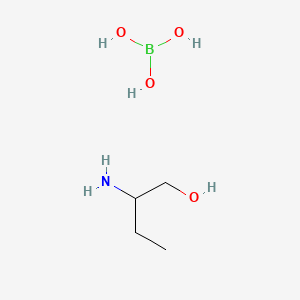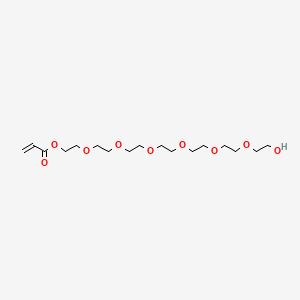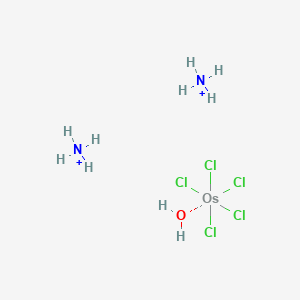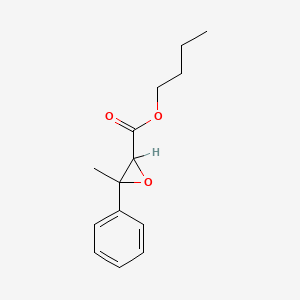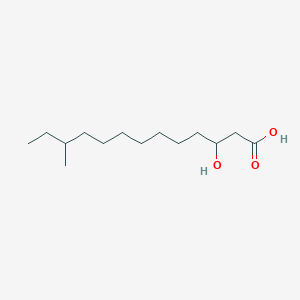
3-Hydroxy-11-methyltridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-11-methyltridecanoic acid is a fatty acid derivative with a hydroxyl group at the third carbon and a methyl group at the eleventh carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-11-methyltridecanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acids with formaldehyde, followed by hydrolysis to yield the desired hydroxy acid . Another method includes the selective synthesis from xenobiotic acyl-coenzyme A thioesters, which are important for developing bioanalytical methods and evaluating chemical reactivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-11-methyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-11-methyltridecanoic acid, while reduction may produce 3-hydroxy-11-methyltridecanol.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-11-methyltridecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-11-methyltridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact pathways and targets can vary depending on the specific application and organism involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-9,11-dimethyltridecanoic acid: This compound has an additional methyl group, which may alter its chemical properties and biological activity.
3-Hydroxy-8,10-dimethyldodecanoic acid: With a shorter carbon chain and different methyl group positions, this compound exhibits distinct characteristics.
Uniqueness
3-Hydroxy-11-methyltridecanoic acid is unique due to its specific hydroxyl and methyl group positions, which influence its reactivity and interactions with biological systems. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
122751-75-1 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
3-hydroxy-11-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-3-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
UCYIXWXFFDEQLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




